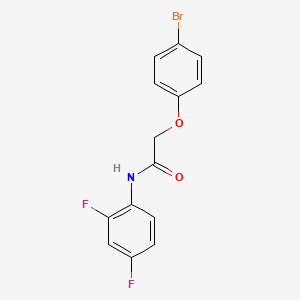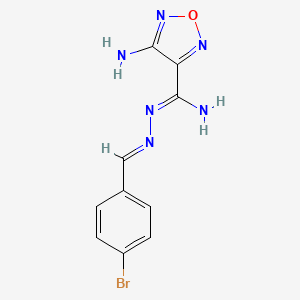
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BHIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHIM is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to cause birth defects. However, BHIM has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer development. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways involved in inflammation and cancer development. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of immune cells.
実験室実験の利点と制限
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in a laboratory setting. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study the effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione on different types of cancer and determine its potential as a cancer therapy. Additionally, future research could focus on developing new derivatives of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione with improved pharmacological properties.
In conclusion, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to modulate the activity of various signaling pathways involved in inflammation and cancer development. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione and to determine its potential as a therapeutic agent.
合成法
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a series of chemical reactions starting with the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with urea to form 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-18-9-3-5(6(12)4-8(9)15)2-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZCVBVFQBIMBC-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)